4-Chloro-6,8-difluoro-2-methylquinoline
Overview
Description
4-Chloro-6,8-difluoro-2-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H6ClF2N and a molecular weight of 213.61 g/mol . This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction proceeds through a cyclocondensation mechanism, forming the quinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,8-difluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Oxidation and Reduction Products: These reactions yield different quinoline derivatives with altered electronic properties.
Scientific Research Applications
4-Chloro-6,8-difluoro-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Materials Science: The compound is used in the development of liquid crystals and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Industrial Applications: The compound finds use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-6,8-difluoro-2-methylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with viral replication processes . The fluorine atoms enhance the compound’s binding affinity and specificity for its targets, making it a potent agent in various biochemical pathways .
Comparison with Similar Compounds
- 4-Chloro-7-fluoro-2-methylquinoline
- 4-Chloro-6-fluoro-2-methylquinoline
- 4-Chloro-5,7-difluoro-2-methylquinoline
Comparison: 4-Chloro-6,8-difluoro-2-methylquinoline is unique due to the presence of two fluorine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and potency in various applications .
Properties
IUPAC Name |
4-chloro-6,8-difluoro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPXAYTKXVJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569123 | |
Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-31-5 | |
Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288151-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 288151-31-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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